![molecular formula C19H23BrN2O2 B3467474 4-bromo-2-{[4-(4-methoxybenzyl)-1-piperazinyl]methyl}phenol oxalate](/img/structure/B3467474.png)
4-bromo-2-{[4-(4-methoxybenzyl)-1-piperazinyl]methyl}phenol oxalate
Overview
Description
4-bromo-2-{[4-(4-methoxybenzyl)-1-piperazinyl]methyl}phenol oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as 'BMP' and is a derivative of the well-known antimalarial drug chloroquine. The purpose of
Scientific Research Applications
BMP has been extensively studied for its potential applications in various fields. One of the most promising applications of BMP is in the treatment of cancer. BMP has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new anticancer drugs. BMP has also been studied for its antiviral properties, particularly against the Zika virus. Additionally, BMP has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
The exact mechanism of action of BMP is not fully understood. However, it is believed that BMP acts by inhibiting the autophagy process, which is responsible for the degradation of cellular components. By inhibiting autophagy, BMP prevents the recycling of cellular components, leading to the accumulation of damaged proteins and organelles. This accumulation ultimately leads to the death of cancer cells and other diseased cells.
Biochemical and Physiological Effects:
BMP has been shown to have a range of biochemical and physiological effects. In cancer cells, BMP induces apoptosis, a process of programmed cell death. BMP has also been shown to inhibit the migration and invasion of cancer cells. Additionally, BMP has been shown to reduce inflammation and oxidative stress, which are associated with various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of BMP is its high potency and selectivity towards cancer cells and other diseased cells. This makes BMP a promising candidate for the development of new anticancer drugs. However, one of the limitations of BMP is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
For research on BMP include investigating its potential use in the treatment of neurodegenerative diseases and optimizing the synthesis method to improve its solubility and bioavailability.
properties
IUPAC Name |
4-bromo-2-[[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2O2/c1-24-18-5-2-15(3-6-18)13-21-8-10-22(11-9-21)14-16-12-17(20)4-7-19(16)23/h2-7,12,23H,8-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMOZERJFLKXBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)CC3=C(C=CC(=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(methylthio)benzyl]-4-(phenylsulfonyl)piperazine](/img/structure/B3467391.png)
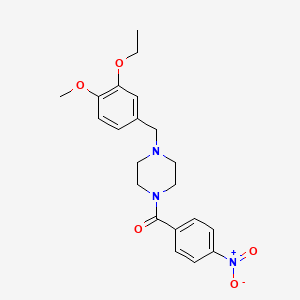
![1-(2-thienylcarbonyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B3467404.png)
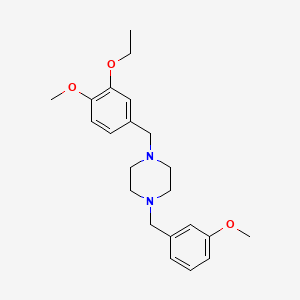

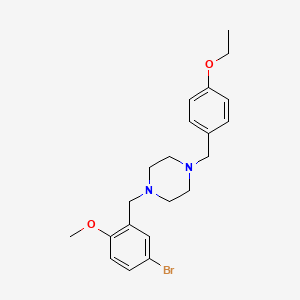
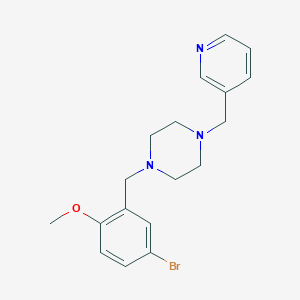
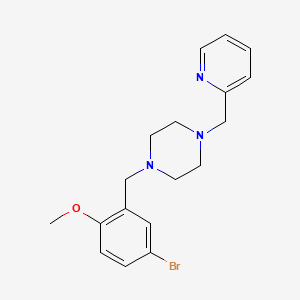

![4-bromo-2-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}phenol](/img/structure/B3467467.png)
![4-methoxy-2-{[4-(4-nitrobenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B3467476.png)
![2-(1H-benzimidazol-2-ylthio)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3467483.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetamide](/img/structure/B3467486.png)
![ethyl 4-({[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonothioyl}amino)benzoate](/img/structure/B3467492.png)